molecular formula C10H12N2 B6167141 1-cyclopentyl-5-ethynyl-1H-pyrazole CAS No. 1863132-59-5

1-cyclopentyl-5-ethynyl-1H-pyrazole

Cat. No.: B6167141
CAS No.: 1863132-59-5
M. Wt: 160.2
InChI Key:
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Description

1-cyclopentyl-5-ethynyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a cyclopentyl group at position 1, and an ethynyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-ethynyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then subjected to a reaction with propargyl bromide to introduce the ethynyl group, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-ethynyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-cyclopentyl-5-ethynyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethynyl group may participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways. The cyclopentyl group contributes to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-3-ethynyl-1H-pyrazole
  • 1-cyclopentyl-5-methyl-1H-pyrazole
  • 1-cyclopentyl-5-phenyl-1H-pyrazole

Uniqueness

1-cyclopentyl-5-ethynyl-1H-pyrazole is unique due to the presence of both a cyclopentyl and an ethynyl group, which confer distinct chemical and biological properties

Properties

CAS No.

1863132-59-5

Molecular Formula

C10H12N2

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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